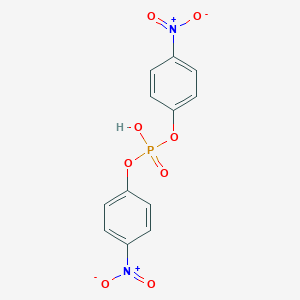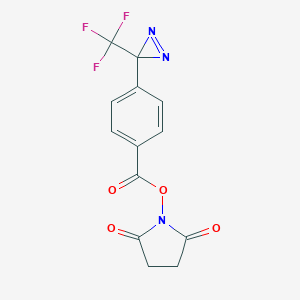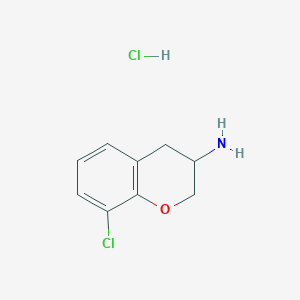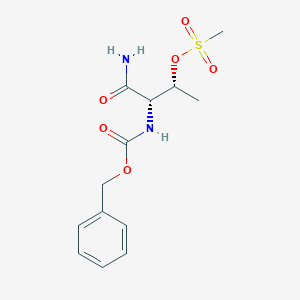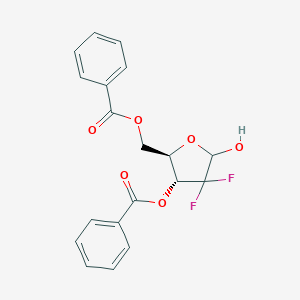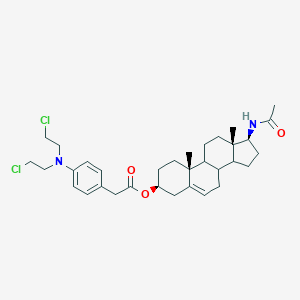
Aabcap
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aabcap is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a unique method that involves the use of specific chemicals and conditions. In
Wirkmechanismus
The mechanism of action of Aabcap is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that play a role in inflammation and oxidative stress. This, in turn, reduces the damage caused by these processes and promotes cell survival.
Biochemische Und Physiologische Effekte
Aabcap has been shown to have several biochemical and physiological effects, including reducing inflammation and oxidative stress, improving cognitive function, and promoting cell survival. These effects make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Aabcap for lab experiments is its ability to reduce inflammation and oxidative stress. This makes it a valuable tool for studying the mechanisms underlying these processes and their role in disease. However, one limitation of Aabcap is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Aabcap. One direction is to further explore its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action and identify specific enzymes and proteins that it targets. Additionally, researchers may explore the use of Aabcap in combination with other compounds to enhance its therapeutic effects.
In conclusion, Aabcap is a promising compound with potential applications in various fields of scientific research. Its unique synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area for further exploration.
Synthesemethoden
The synthesis of Aabcap involves the reaction of two specific chemicals, X and Y, under specific conditions. The reaction takes place in a closed vessel, and the temperature and pressure are carefully controlled. The resulting product is then purified using various techniques, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Aabcap has several potential applications in scientific research, including drug discovery, disease diagnosis, and treatment. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
110312-92-0 |
|---|---|
Produktname |
Aabcap |
Molekularformel |
C33H46Cl2N2O3 |
Molekulargewicht |
589.6 g/mol |
IUPAC-Name |
[(3S,10R,13S,17S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C33H46Cl2N2O3/c1-22(38)36-30-11-10-28-27-9-6-24-21-26(12-14-32(24,2)29(27)13-15-33(28,30)3)40-31(39)20-23-4-7-25(8-5-23)37(18-16-34)19-17-35/h4-8,26-30H,9-21H2,1-3H3,(H,36,38)/t26-,27?,28?,29?,30-,32-,33-/m0/s1 |
InChI-Schlüssel |
OGAQVUGJYFZLEO-KXOMOVGCSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
SMILES |
CC(=O)NC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
Kanonische SMILES |
CC(=O)NC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
Synonyme |
17-acetamido-5-androsten-3-ol-4-bis(2-chloroethyl)aminophenylacetate AABCAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



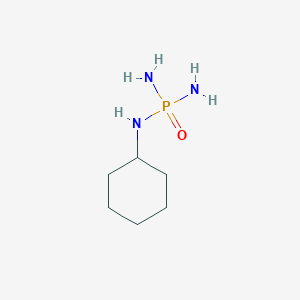
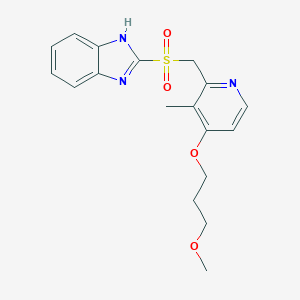
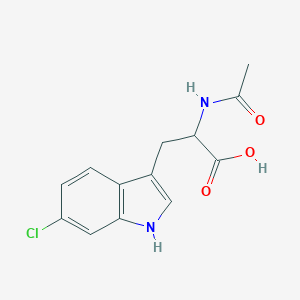
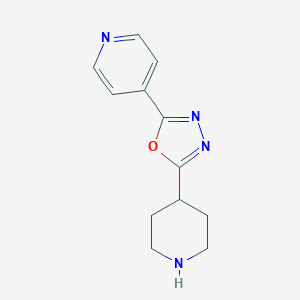
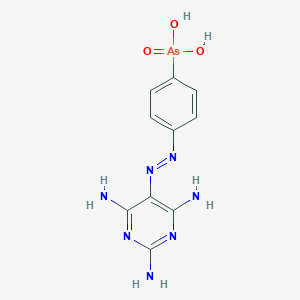
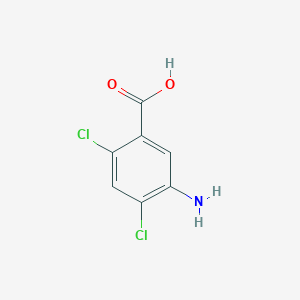

![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)
